BenchChemオンラインストアへようこそ!

N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Carbonic anhydrase inhibition hCA I hCA II

N-(6-Sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic small-molecule benzothiazole sulfonamide combining the hydrogen sulfide (H₂S)-donating benzothiazole scaffold with a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. The compound is structurally related to investigational carbonic anhydrase (CA) inhibitors and kinase-targeted probes.

Molecular Formula C12H11N3O5S2
Molecular Weight 341.36
CAS No. 864938-51-2
Cat. No. B2708753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS864938-51-2
Molecular FormulaC12H11N3O5S2
Molecular Weight341.36
Structural Identifiers
SMILESC1COC(=CO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C12H11N3O5S2/c13-22(17,18)7-1-2-8-10(5-7)21-12(14-8)15-11(16)9-6-19-3-4-20-9/h1-2,5-6H,3-4H2,(H2,13,17,18)(H,14,15,16)
InChIKeyCBQUMPZSJWOQMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864938-51-2): Structural Identity & Core Pharmacology


N-(6-Sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic small-molecule benzothiazole sulfonamide combining the hydrogen sulfide (H₂S)-donating benzothiazole scaffold with a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. The compound is structurally related to investigational carbonic anhydrase (CA) inhibitors and kinase-targeted probes [1]. Its IUPAC name is N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide, molecular formula C₁₂H₁₁N₃O₅S₂, and molecular weight 341.36 g/mol. The sulfamoyl group at the 6-position of the benzothiazole ring confers potential for zinc-binding enzyme inhibition, while the dioxine-carboxamide chain introduces unique conformational flexibility and hydrogen-bonding capacity relative to simpler aryl-substituted analogs [2].

Procurement Risk: Why In‑Class Benzothiazole Sulfonamides Cannot Replace N-(6-Sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Without Direct Comparative Data


Benzothiazole sulfonamides exhibit widely divergent target selectivity and cellular potency depending on the substituent at the 2-position [1]. For example, replacing the 5,6-dihydro-1,4-dioxine-2-carboxamide group in the target compound with a simple benzamide (e.g., STF‑118804) or a pyrazole‑3‑carboxamide (e.g., 1‑methyl‑N‑(6‑sulfamoylbenzo[d]thiazol‑2‑yl)‑1H‑pyrazole‑3‑carboxamide) has been shown to shift inhibition from carbonic anhydrase isoforms to death‑associated protein kinase 1 (DAPK1) or Janus kinases, respectively . Consequently, procurement of a generic benzothiazole sulfonamide without confirming the 2‑position substituent risks delivering a compound with irrelevant bioactivity, off‑target liabilities, and incompatible physicochemical properties [2]. The unique dioxine‑carboxamide side‑chain in the target compound is therefore non‑substitutable for research and industrial applications requiring consistent, interpretable assay results.

N-(6-Sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide: Quantified Differentiation Evidence vs. Closest Analogs


Carbonic Anhydrase Inhibition: Target Compound vs. Acetazolamide as Clinical Baseline

While direct hCA inhibition data for N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are not yet publicly available, structurally analogous benzothiazole-6-sulfonamides inhibit human carbonic anhydrase isoforms I and II with Ki values in the range of 0.052–8.7 μM, comparable to the clinical standard acetazolamide (Ki = 0.025–0.250 μM) [1]. In a head-to-head study of ten secondary sulfonamide derivatives containing the benzothiazole scaffold, the most potent analog achieved a Ki of 52 nM against hCA I, a 4.8-fold improvement over acetazolamide’s Ki of 250 nM [1]. The target compound retains the essential sulfamoyl pharmacophore and adds a dioxine-carboxamide tail that may further modulate isoform selectivity and membrane permeability [2]. Procurement of this compound is therefore justified for research groups seeking to explore structure-activity relationships (SAR) around the 2-position of benzothiazole-6-sulfonamides with a unique heterocyclic appendage not represented in existing commercial screening libraries.

Carbonic anhydrase inhibition hCA I hCA II Ki IC50

Structural Differentiation: Dioxine‑Carboxamide vs. Phenyl‑Substituted Analogs

The 5,6-dihydro-1,4-dioxine-2-carboxamide substituent differentiates the target compound from closely related benzothiazole‑6‑sulfonamides bearing phenyl, pyrazole, or benzamide side chains. Computationally predicted cLogP for the target compound is 0.92, approximately 0.5–1.0 log units lower than the 3‑(trifluoromethyl)benzamide analog (cLogP ≈ 2.02) and the 1‑methyl‑1H‑pyrazole‑3‑carboxamide analog (cLogP ≈ 1.26) . The dioxine ring introduces two additional hydrogen-bond acceptors and increases topological polar surface area (tPSA) to 135.1 Ų versus 112.8 Ų for the 3‑(trifluoromethyl)benzamide analog . These differences are expected to enhance aqueous solubility and reduce non‑specific plasma protein binding, which are critical for in vitro assay reproducibility and in vivo pharmacokinetic profiling [1]. The target compound therefore provides a distinct pharmacokinetic starting point relative to more lipophilic, phenyl‑dominated scaffolds.

Physicochemical properties cLogP Hydrogen bonding Topological polar surface area

Patent Landscape: Benzothiazole Sulfonamides as Privileged Scaffolds for Cancer and Metabolic Disease

A 2022 patent review of 55 benzothiazole-related patents filed between 2015 and 2020 identified the benzothiazole-6-sulfonamide substructure as a recurring pharmacophore in claims covering anticancer, anti-inflammatory, and metabolic disease applications [1]. The target compound embodies this privileged substructure with a novel dioxine-containing 2‑position substituent that is absent from the commercial catalogues of major screening library suppliers [2]. Patents such as US20110172215 A1 explicitly claim thiazole sulfonamides with diverse 2‑position carboxamide substituents, establishing freedom‑to‑operate precedents for analogs containing the target compound’s dioxine moiety [2]. Procuring this compound therefore enables patent‑sensitive research programs to investigate a chemically distinct, IP‑covered chemical space that is not accessed via generic benzothiazole‑2‑sulfonamide building blocks.

Patent analysis Benzothiazole Sulfonamide Therapeutic areas

Application Scenarios for N-(6-Sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864938-51-2) Driven by Differentiation Evidence


Carbonic Anhydrase Isoform‑Selectivity SAR Campaigns

The benzothiazole-6-sulfonamide core of the target compound has demonstrated low‑nanomolar inhibition of hCA I and hCA II in structurally related series . Incorporating the 5,6‑dihydro‑1,4‑dioxine‑2‑carboxamide tail provides a unique vector for probing isoform‑selective interactions beyond the active‑site zinc‑binding region. Research groups focused on antitumor CA IX/XII inhibitors or antiglaucoma CA II/IV modulators can use this compound as a lead‑like starting point with improved solubility over traditional aromatic sulfonamides.

Physicochemical Property Benchmarking for Compound Library Design

With a predicted cLogP of 0.92 and tPSA of 135.1 Ų, the target compound occupies a more polar, Rule‑of‑5‑compliant space than many benzothiazole screening candidates . Industrial medicinal chemistry teams seeking to balance potency with favorable ADME properties can procure this compound as a physicochemical benchmark for developing CNS‑penetrant or peripherally restricted benzothiazole sulfonamide libraries.

Patent‑Sensitive Lead Generation for Cancer and Metabolic Disease

As a compound falling within the scope of US20110172215 A1 and structurally distinct from generic 2‑aminobenzothiazole‑6‑sulfonamides [1], the target compound enables freedom‑to‑operate for early‑stage drug discovery programs targeting melanoma, thyroid cancer, and metabolic disorders. Procurement supports the generation of novel composition‑of‑matter intellectual property around the dioxine‑carboxamide linker.

In Vitro Assay Development and Target Deconvolution

The target compound’s lower predicted non‑specific binding liability (due to reduced cLogP) makes it suitable for high‑content phenotypic screening and cellular thermal shift assay (CETSA) target deconvolution workflows . Researchers requiring a soluble, benzothiazole‑based chemical probe can use this compound to validate target engagement hypotheses without confounding hydrophobic aggregation artefacts.

Quote Request

Request a Quote for N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.